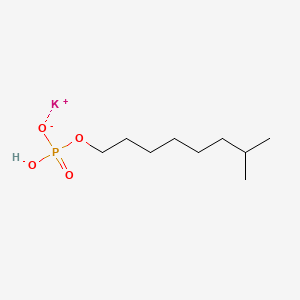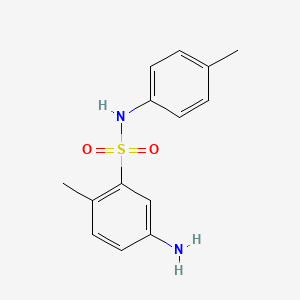
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains nitrogen atoms within its ring structure, making it a tetraaza compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene typically involves multiple steps. One common approach is to start with a suitable precursor that contains the cyclopentyl group and the necessary nitrogen atoms. The synthetic route may involve cyclization reactions, where the precursor undergoes a series of chemical transformations to form the desired ring structure. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can help in achieving the desired quality of the compound. Industrial production also focuses on cost-effectiveness and minimizing environmental impact.
化学反应分析
Types of Reactions
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
科学研究应用
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar ring structure but lacking the nitrogen atoms.
Cyclopentylamine: Contains the cyclopentyl group but lacks the complex ring structure of the tetraaza-phenanthrene.
Tetraaza-phenanthrene: Similar in structure but may have different substituents or functional groups.
Uniqueness
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is unique due to its combination of a cyclopentyl group and a tetraaza ring structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
121845-96-3 |
|---|---|
分子式 |
C15H16N4 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
3-cyclopentyl-3,4-dihydro-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H16N4/c1-2-6-10(5-1)15-17-13-9-16-12-8-4-3-7-11(12)14(13)18-19-15/h3-4,7-10,15,17H,1-2,5-6H2 |
InChI 键 |
DATQIUTUTBGYFJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2NC3=C(C4=CC=CC=C4N=C3)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


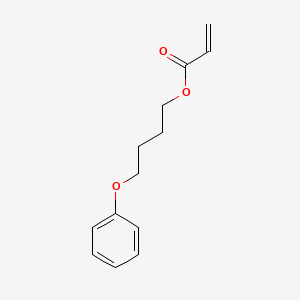
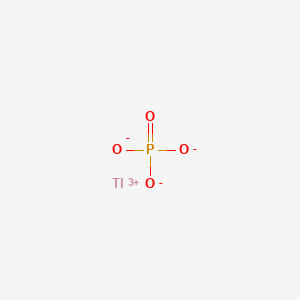

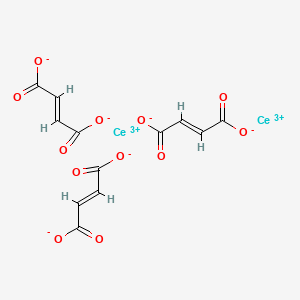
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)

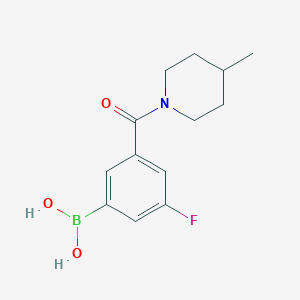
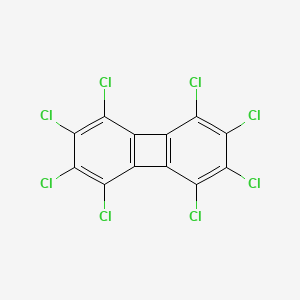
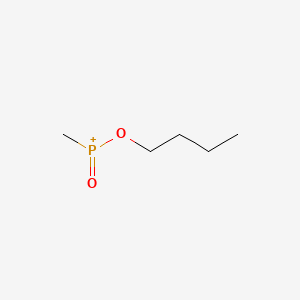
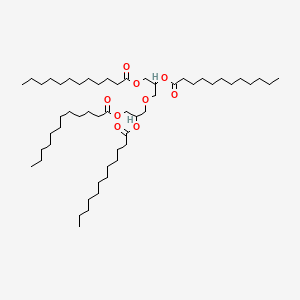

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
